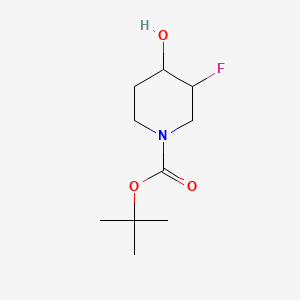

Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRNLYXKYODGLMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955028-88-3, 955029-44-4 | |

| Record name | (3.4)-cis-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate from N-Boc-4-piperidone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway for producing tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, a valuable fluorinated building block in medicinal chemistry, starting from the readily available N-Boc-4-piperidone. The synthesis involves a two-step sequence: electrophilic fluorination of the piperidone ring followed by a diastereoselective reduction of the resulting α-fluoroketone. This guide provides detailed experimental protocols, summarizes quantitative data, and illustrates the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from N-Boc-4-piperidone is achieved through two key transformations:

-

Electrophilic Fluorination: Introduction of a fluorine atom at the C-3 position of N-Boc-4-piperidone to yield tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate. This is typically achieved by converting the ketone to its corresponding silyl enol ether, which then reacts with an electrophilic fluorinating agent.

-

Diastereoselective Reduction: Reduction of the carbonyl group of the intermediate α-fluoroketone to a hydroxyl group, yielding the desired this compound. The stereochemical outcome of this reduction (either cis or trans) can be controlled by the choice of reducing agent and reaction conditions.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

This procedure involves the formation of a silyl enol ether from N-Boc-4-piperidone, followed by electrophilic fluorination.

Experimental Protocol:

-

Formation of the Silyl Enol Ether: To a solution of N-Boc-4-piperidone (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a strong, non-nucleophilic base like lithium diisopropylamide (LDA) (1.1 eq.) at a low temperature, typically -78 °C. The mixture is stirred for approximately 1 hour to ensure complete enolate formation. Subsequently, a silylating agent, such as trimethylsilyl chloride (TMSCl) (1.2 eq.), is added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude silyl enol ether, which is often used in the next step without further purification.

-

Electrophilic Fluorination: The crude silyl enol ether is dissolved in a suitable solvent, such as acetonitrile. An electrophilic fluorinating agent, for instance, Selectfluor® (1.1 eq.), is then added to the solution.[1] The reaction mixture is stirred at room temperature for several hours until the starting material is consumed, as indicated by TLC. The solvent is then removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate.

Quantitative Data:

| Step | Product | Reagents | Yield |

| 1 | tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate | 1. LDA, TMSCl2. Selectfluor® | 91%[1] |

Step 2: Diastereoselective Reduction of tert-Butyl 3-fluoro-4-oxopiperidine-1-carboxylate

The reduction of the intermediate α-fluoroketone can be directed to selectively produce either the cis or trans diastereomer.

This protocol favors the formation of the cis isomer, where the fluoro and hydroxyl groups are on the same side of the piperidine ring.

Experimental Protocol:

-

To a solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq.) in a mixture of tetrahydrofuran (THF) and methanol (MeOH) (typically a 1:1 ratio) at 0 °C, add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise.

-

The reaction mixture is stirred at 0 °C, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The mixture is then concentrated under reduced pressure to remove the organic solvents.

-

The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield cis-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.

The synthesis of the trans isomer often requires a bulkier reducing agent that favors equatorial attack on the carbonyl, leading to an axial hydroxyl group.

Experimental Protocol:

-

To a solution of tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate (1.0 eq.) in an anhydrous solvent such as THF at -78 °C under an inert atmosphere, add a bulky reducing agent like lithium tri-sec-butylborohydride (L-Selectride®) (1.2 eq.) dropwise.

-

The reaction mixture is stirred at -78 °C for several hours, with the progress monitored by TLC.

-

Once the reaction is complete, it is carefully quenched at low temperature with a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford trans-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate.

Quantitative Data for Reduction:

| Isomer | Reducing Agent | Diastereomeric Ratio (cis:trans) | Yield |

| cis | Sodium Borohydride | >95:5 | High |

| trans | L-Selectride® | >5:95 | Moderate to High |

Workflow and Pathway Diagrams

The overall synthetic workflow is depicted below, followed by a diagram illustrating the diastereoselective reduction step.

Conclusion

The synthesis of this compound from N-Boc-4-piperidone is a robust and versatile process. The initial electrophilic fluorination provides the key α-fluoroketone intermediate in high yield. Subsequent diastereoselective reduction allows for controlled access to both the cis and trans isomers of the final product by selecting the appropriate reducing agent. These fluorinated piperidine building blocks are of significant interest in drug discovery, and the detailed protocols provided herein offer a practical guide for their synthesis in a research and development setting.

References

A Technical Guide to the Stereoselective Synthesis of 3-Fluoro-4-Hydroxypiperidine Derivatives

Abstract: The 3-fluoro-4-hydroxypiperidine scaffold is a valuable motif in medicinal chemistry, combining the conformational constraints of the piperidine ring with the unique electronic properties of fluorine. This strategic functionalization can significantly influence a molecule's pKa, metabolic stability, and binding affinity to biological targets. However, the stereocontrolled installation of both the fluorine and hydroxyl groups presents a considerable synthetic challenge. This technical guide provides an in-depth overview of modern stereoselective strategies for accessing these important building blocks. Key methodologies, including the stereoselective reduction of 3-fluoro-4-piperidone precursors, diastereoselective fluorination of 4-hydroxypiperidine derivatives, and hydrogenation of functionalized fluoropyridines, are discussed. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for seminal reactions, and visualizes synthetic workflows to offer a comprehensive resource for professionals in chemical synthesis and drug discovery.

Introduction: The Significance of Fluorinated Hydroxypiperidines

The piperidine ring is the most abundant non-aromatic nitrogen-containing heterocycle found in FDA-approved drugs.[1] Its incorporation into bioactive molecules provides a three-dimensional framework that can improve aqueous solubility and facilitate optimal interactions with protein targets. The strategic introduction of fluorine can further modulate a compound's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[2] For instance, a fluorine atom positioned axially on a piperidine ring can increase the basicity of the nitrogen, a phenomenon exploited in the development of kinesin spindle protein (KSP) inhibitors.[2]

The 3-fluoro-4-hydroxypiperidine moiety, in particular, presents a synthetically challenging but highly desirable scaffold. The relative stereochemistry of the fluorine and hydroxyl groups (cis or trans) profoundly impacts the conformation of the piperidine ring, influencing its biological activity. This guide will explore the primary stereoselective methods developed to construct this valuable chemical motif.

Key Synthetic Strategies

The stereoselective synthesis of 3-fluoro-4-hydroxypiperidines can be broadly categorized into several key approaches. The most prominent and versatile strategy involves the stereoselective reduction of a 3-fluoro-4-piperidone intermediate. Alternative routes include the direct fluorination of a 4-hydroxypiperidine system or the hydrogenation of a corresponding fluorinated pyridine precursor.

Strategy A: Stereoselective Reduction of 3-Fluoro-4-piperidone Precursors

This is arguably the most effective and widely applicable strategy. It bifurcates the synthetic challenge into two distinct steps: first, the synthesis of the α-fluoroketone, and second, the diastereoselective reduction of the ketone to establish the C4 stereocenter. This approach allows for the synthesis of both cis and trans diastereomers by selecting the appropriate reducing agent and reaction conditions.

Logical Workflow for Strategy A

Caption: General workflow for the synthesis of 3-fluoro-4-hydroxypiperidines via a fluoroketone intermediate.

Synthesis of the 3-Fluoro-4-piperidone Precursor: The key intermediate is typically synthesized via electrophilic fluorination of an enolate or silyl enol ether of an N-protected 4-piperidone.[2] The use of reagents like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is common for this transformation, providing the α-fluoroketone in high yield.[2]

Diastereoselective Reduction: The stereochemical outcome of the ketone reduction is dictated by the principles of steric approach control.

-

Synthesis of trans Isomers: Reduction with small, unhindered hydride reagents, such as sodium borohydride (NaBH₄), typically proceeds via equatorial attack on the more stable chair conformation of the piperidone ring, leading to the axial alcohol, which corresponds to the trans product.

-

Synthesis of cis Isomers: Reduction with sterically demanding hydride reagents, such as L-Selectride® or K-Selectride®, favors axial attack. This is because the bulky reagent approaches from the less hindered equatorial face, resulting in the formation of the equatorial alcohol, which corresponds to the cis product.

The table below summarizes results from related systems, demonstrating the efficacy of this strategy.

Table 1: Diastereoselective Reduction of α-Fluoroketones

| Precursor | Reducing Agent | Solvent | Temp (°C) | Product (Stereochemistry) | d.r. | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| N-Boc-3-fluoro-4-oxoproline derivative | NaBH₄ | MeOH | 0 | trans-4-hydroxy | >20:1 | 95 | [3] |

| N-Boc-3-fluoro-4-oxoproline derivative | L-Selectride® | THF | -78 | cis-4-hydroxy | >20:1 | 90 |[3] |

Strategy B: Hydrogenation of Fluoropyridine Precursors

Another powerful method for accessing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[4][5] This approach is often highly diastereoselective, typically yielding cis-substituted piperidines. The reaction is usually performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.[4][5][6] A key advantage is the potential for chemoselective reduction of the fluoropyridine ring while tolerating other aromatic systems.[4][5]

Logical Workflow for Strategy B

Caption: Synthetic workflow for cis-selective hydrogenation of a fluoropyridine precursor.

A significant challenge with this method is the potential for competitive hydrodefluorination, which leads to the non-fluorinated piperidine byproduct.[4] However, careful selection of catalysts and reaction conditions can minimize this side reaction. Recent advances have utilized second-generation Rhodium-CAAC (Cyclic (Alkyl)(Amino)Carbene) catalysts to achieve all-cis-(multi)fluorinated piperidines via a dearomatization-hydrogenation process.[2]

Table 2: Hydrogenation of Fluoropyridines to Fluoropiperidines

| Substrate | Catalyst | Conditions | Product | d.r. | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N-Cbz-3-fluoropyridine | 10% Pd/C | H₂ (50 bar), AcOH, 24h | N-Cbz-3-fluoropiperidine | >20:1 (cis) | 82 | [4][5] |

| 3-Fluoro-4-aminopyridine derivative | Rh-CAAC | H₂ (50 bar), THF, 16h | All-cis-3-fluoro-4-aminopiperidine derivative | >99:1 (cis) | 88 |[2] |

Application in Drug Discovery: VHL Ligands for Targeted Protein Degradation

The precise conformational control offered by 3-fluoro-4-hydroxypiperidine and related scaffolds like 3-fluoro-4-hydroxyproline is of high interest in drug discovery. A prominent example is in the design of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component of Proteolysis Targeting Chimeras (PROTACs).[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The native VHL ligand contains a (2S,4R)-4-hydroxyproline (Hyp) residue, which binds in a C4-exo ring pucker.[3] Introducing fluorine at the C3 position, as in 3-fluoro-4-hydroxyproline, inverts this preference to a C4-endo pucker.[3] Despite this conformational change, these fluorinated analogues still bind to VHL with nanomolar affinity and can be incorporated into functional PROTACs.[3] VHL exhibits stereoselective recognition, favoring the (3R,4S)-3-fluoro-4-hydroxyproline epimer over the (3S,4S) epimer.[3] This highlights how stereocontrolled synthesis provides crucial tools for fine-tuning ligand-protein interactions in advanced therapeutic modalities.

Conceptual Pathway for PROTAC-Mediated Degradation

Caption: Conceptual workflow of targeted protein degradation using a PROTAC with a VHL ligand.

Detailed Experimental Protocols

The following protocols are adapted from literature procedures for key transformations relevant to the synthesis of 3-fluoro-4-hydroxypiperidine derivatives.

Protocol 1: Electrophilic Fluorination of an N-Boc-4-piperidone Derivative

(Adapted from the synthesis of a 3-fluoro-4-aminopiperidine precursor)[2]

-

Silyl Enol Ether Formation: To a solution of N-Boc-4-piperidone (1.0 equiv) in dichloromethane (DCM, 0.5 M) at -78 °C under a nitrogen atmosphere, add triethylamine (1.5 equiv). Stir the solution for 10 minutes before adding trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.2 equiv) dropwise. Allow the reaction mixture to warm to 0 °C and stir for 2 hours. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude silyl enol ether, which is used in the next step without further purification.

-

Fluorination: Dissolve the crude silyl enol ether (1.0 equiv) in acetonitrile (0.3 M) and cool the solution to -20 °C. Add Selectfluor® (1.2 equiv) portion-wise over 15 minutes. Stir the reaction mixture at -20 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours. Quench the reaction with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford N-Boc-3-fluoro-4-piperidone. A reported yield for a similar transformation is 91%.[2]

Protocol 2: Diastereoselective Reduction to cis-3-Fluoro-4-hydroxyproline

(Adapted from Ciulli, et al., J. Am. Chem. Soc. 2018)[3]

-

To a solution of N-Pf-3-fluoro-4-oxo-L-proline benzyl ester (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) at -78 °C under a nitrogen atmosphere, add L-Selectride® (1.0 M solution in THF, 1.5 equiv) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the cis-alcohol product. The reported yield for this transformation was 90% with a diastereomeric ratio >20:1.[3]

Conclusion

The stereoselective synthesis of 3-fluoro-4-hydroxypiperidine derivatives is a challenging yet critical endeavor for the advancement of medicinal chemistry and drug discovery. The strategy of choice often depends on the desired stereochemical outcome. The reduction of a 3-fluoro-4-piperidone precursor offers a highly versatile and diastereodivergent route to both cis and trans isomers, controlled by the steric bulk of the reducing agent. For applications where cis stereochemistry is exclusively required, the direct hydrogenation of fluoropyridine precursors provides an efficient and highly diastereoselective alternative, albeit with potential challenges related to hydrodefluorination. The successful application of analogous fluorinated building blocks in sophisticated therapeutic platforms like PROTACs underscores the continued importance of developing robust and stereocontrolled synthetic methodologies. This guide serves as a foundational resource for chemists aiming to synthesize and utilize these powerful molecular scaffolds.

References

- 1. Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. scientificupdate.com [scientificupdate.com]

- 3. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

Spectroscopic data for "Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate" (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analyses. This document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules.[1] The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.50 - 4.30 | m | 1H | CH-F |

| 4.20 - 3.90 | m | 1H | CH-OH |

| 3.80 - 3.60 | m | 1H | N-CH₂ (axial) |

| 3.20 - 2.90 | m | 2H | N-CH₂ (equatorial) |

| 2.00 - 1.70 | m | 2H | C-CH₂-C |

| 1.45 | s | 9H | C(CH₃)₃ |

Note: The chemical shifts and multiplicities can vary slightly depending on the solvent and the specific stereoisomer.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 154.5 | C=O (carbamate) |

| 91.5 (d, J = 180 Hz) | C-F |

| 80.0 | C(CH₃)₃ |

| 68.0 (d, J = 20 Hz) | C-OH |

| 45.0 | N-CH₂ |

| 35.0 | N-CH₂ |

| 30.0 | C-CH₂-C |

| 28.5 | C(CH₃)₃ |

Note: The carbon attached to fluorine shows a characteristic splitting (doublet, d) with a large coupling constant (J).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[2][3][4][5]

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3450 - 3300 | Broad, Strong | O-H stretch (alcohol) |

| 2980 - 2850 | Medium | C-H stretch (alkane) |

| 1680 - 1660 | Strong | C=O stretch (carbamate) |

| 1420 - 1380 | Medium | C-H bend (tert-butyl) |

| 1250 - 1200 | Strong | C-O stretch (carbamate) |

| 1170 - 1150 | Strong | C-N stretch |

| 1080 - 1050 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[6][7] It is used to determine the molecular weight and elemental composition of a compound.[6]

Table 4: Mass Spectrometry Data

| m/z | Ion |

|---|---|

| 234.14 | [M+H]⁺ |

| 219.12 | [M-CH₃+H]⁺ |

| 178.10 | [M-C(CH₃)₃+H]⁺ |

| 158.09 | [M-Boc+H]⁺ |

Note: The exact mass can be used to confirm the molecular formula. High-resolution mass spectrometry (HRMS) provides a more precise mass measurement.[8]

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation : Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR and transfer it to a clean, dry vial.[9]

-

Dissolution : Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).[9] Vortex the vial until the sample is completely dissolved.[9]

-

Transfer : Using a pipette, transfer the solution to a 5 mm NMR tube.[9]

-

Acquisition : Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field. Acquire the ¹H and ¹³C NMR spectra. Typical parameters for ¹H NMR include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.[9] For ¹³C NMR, typical parameters include a 30-45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).[9]

-

Processing : Process the acquired data by applying a Fourier transform, phase correction, and baseline correction.[9] Reference the spectra using the residual solvent peak or an internal standard like TMS.[9][10]

IR Spectroscopy

-

Sample Preparation (Thin Solid Film Method) : Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[11]

-

Deposition : Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr).[11]

-

Evaporation : Allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.[11]

-

Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[11] The instrument measures the absorption of infrared radiation at different frequencies.[2]

-

Data Analysis : Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[4]

Mass Spectrometry

-

Sample Preparation : Dissolve the sample in an appropriate solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[12] Further dilute an aliquot of this solution to a final concentration of about 10-100 µg/mL.[12]

-

Ionization : Introduce the sample solution into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Chemical Ionization (CI).[7] ESI is suitable for creating ions from liquid samples.[7]

-

Mass Analysis : The generated ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[6][13]

-

Detection : A detector records the abundance of each ion, generating a mass spectrum.[13] The molecular ion peak ([M+H]⁺) is used to determine the molecular weight.[13]

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

References

- 1. researchgate.net [researchgate.net]

- 2. amherst.edu [amherst.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 6. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. fiveable.me [fiveable.me]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. m.youtube.com [m.youtube.com]

A Technical Guide to the Conformational Analysis of Fluorinated Piperidines using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and bioactive molecules. Its conformational flexibility, primarily the equilibrium between two chair conformations, plays a pivotal role in determining a molecule's biological activity and pharmacokinetic properties. The strategic introduction of fluorine atoms into the piperidine ring has emerged as a powerful tool in medicinal chemistry to modulate these properties. Fluorination can significantly influence the conformational preferences of the piperidine ring through a complex interplay of steric and stereoelectronic effects. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed conformational analysis of these fluorinated piperidines in solution, providing critical insights for rational drug design and development.

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for the conformational analysis of fluorinated piperidines using NMR spectroscopy. It is designed to be a practical resource for researchers and scientists involved in the design, synthesis, and characterization of fluorinated drug candidates.

Principles of Conformational Analysis of Fluorinated Piperidines by NMR

The conformational landscape of a substituted piperidine is dominated by the equilibrium between two chair conformations, which can be interconverted through ring inversion. The substituents on the ring can occupy either an axial or an equatorial position in each chair form. The relative energies of these conformers determine the conformational preference of the molecule.

The introduction of a fluorine atom into the piperidine ring significantly influences this equilibrium. The conformational preference of a fluorine substituent is governed by a delicate balance of several factors, including:

-

Steric Interactions: The preference for a substituent to occupy the more spacious equatorial position to minimize steric hindrance.

-

Stereoelectronic Effects: These

The Strategic Role of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in the design of a vast array of pharmaceuticals due to its favorable physicochemical properties and its ability to interact with a multitude of biological targets. The strategic introduction of fluorine into this privileged structure has emerged as a powerful tool for medicinal chemists to fine-tune molecular properties and enhance therapeutic potential. This technical guide delves into the pivotal role of "Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate," a versatile building block that offers a unique combination of a conformationally restricted piperidine ring, a hydrogen bond-donating hydroxyl group, and the modulating effects of a fluorine atom. This guide will explore its synthesis, applications in the development of bioactive molecules, and the impact of its stereochemistry on biological activity.

Physicochemical Properties and Stereoisomers

This compound possesses a molecular formula of C10H18FNO3 and a molecular weight of approximately 219.25 g/mol . The presence of two stereocenters at the C3 and C4 positions of the piperidine ring gives rise to four possible stereoisomers: (3S,4S), (3R,4R), (3S,4R), and (3R,4S). The specific stereochemistry of this building block is crucial as it dictates the three-dimensional arrangement of the fluorine and hydroxyl substituents, which in turn significantly influences binding interactions with biological targets.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value |

| Molecular Formula | C10H18FNO3 |

| Molecular Weight | 219.25 g/mol |

| XLogP3 | 1.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

Synthesis of the Core Building Block

While a definitive, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in the searched literature, the synthesis of analogous N-Boc-hydroxypiperidines and fluorinated piperidines provides a strong foundation for its preparation. A general and plausible synthetic strategy would involve the following key transformations:

-

Protection of the Piperidine Nitrogen: Commercially available 4-hydroxypiperidine can be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine or potassium carbonate. This step is crucial to modulate the reactivity of the nitrogen atom during subsequent transformations.

-

Oxidation of the Hydroxyl Group: The hydroxyl group of N-Boc-4-hydroxypiperidine is then oxidized to a ketone to furnish N-Boc-4-piperidone. Common and effective oxidation methods include Swern oxidation, Dess-Martin periodinane (DMP) oxidation, or TEMPO-catalyzed oxidation.[2]

-

Fluorination: The introduction of the fluorine atom at the C3 position is the most challenging step. Electrophilic fluorinating agents, such as Selectfluor®, are commonly employed for the fluorination of ketones or their enol/silyl enol ether derivatives. This reaction can lead to a mixture of diastereomers, which may require separation.

-

Reduction of the Ketone: The final step involves the stereoselective reduction of the ketone at C4 to a hydroxyl group. The choice of reducing agent (e.g., sodium borohydride, lithium aluminum hydride, or other more sterically hindered reagents) will influence the stereochemical outcome of the final product.

The following diagram illustrates a generalized workflow for the synthesis of the target building block.

Caption: A generalized synthetic workflow for the preparation of the target building block.

Role in Medicinal Chemistry: A Gateway to Novel Therapeutics

The unique structural features of this compound make it an invaluable intermediate in the synthesis of a wide range of biologically active molecules. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions. The hydroxyl group provides a handle for further functionalization or can act as a key hydrogen bond donor in ligand-receptor interactions. The Boc-protecting group allows for the selective modification of other parts of the molecule before deprotection and subsequent derivatization of the piperidine nitrogen.

Application in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The piperidine scaffold is frequently incorporated into kinase inhibitors to occupy specific pockets in the ATP-binding site. The (3S,4S) stereoisomer of the related compound, tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate, is a critical intermediate in the synthesis of potent kinase inhibitors.[3] This suggests that the analogous 3-fluoro-4-hydroxy derivative would also be a valuable building block in this area, with the fluorine atom potentially enhancing selectivity and pharmacokinetic properties.

Potential in the Development of GPCR Modulators

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that are the targets of a significant portion of currently marketed drugs. Piperidine-containing molecules have been successfully developed as modulators of various GPCRs. The conformational rigidity and the specific orientation of the fluorine and hydroxyl groups in this compound can be exploited to achieve high-affinity and selective binding to GPCRs.

Case Study: Piperidine-based Influenza Virus Inhibitors

A study on piperidine-based derivatives as novel influenza virus inhibitors highlights the potential of this scaffold in antiviral drug discovery.[4] While not directly using the title compound, the study demonstrated that a related molecule, tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (compound 11e), exhibited excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 μM.[4] This underscores the therapeutic potential of functionalized piperidines.

Table 2: Antiviral Activity of a Representative Piperidine Derivative [4]

| Compound | Target | EC50 (μM) |

| 11e | Influenza Virus | 0.05 |

The likely mechanism of action for such inhibitors involves interference with the early to middle stages of viral replication.[4]

The following diagram illustrates a simplified logical workflow for the application of this building block in a drug discovery program.

Caption: A simplified workflow for utilizing the building block in drug discovery.

Experimental Protocols

Detailed experimental protocols for the synthesis and application of this compound are often proprietary or described within patent literature for specific applications. However, based on general laboratory practices and the synthesis of related compounds, the following provides an illustrative, generalized protocol for a key transformation.

Illustrative Protocol: Boc Protection of 4-Hydroxypiperidine

Materials:

-

4-Hydroxypiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Potassium Carbonate (K₂CO₃)

-

Dichloromethane (DCM) or a mixture of water and dioxane

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane or a mixture of water and dioxane, add the base (e.g., potassium carbonate, 1.5 eq.).[5]

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise.[5]

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.[6]

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

If a co-solvent was used, remove the organic solvent under reduced pressure.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield N-Boc-4-hydroxypiperidine as a white solid.[5]

Conclusion

This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally defined piperidine core, a strategically placed fluorine atom, and a functionalizable hydroxyl group provides medicinal chemists with a powerful tool to design and synthesize novel therapeutics with improved potency, selectivity, and pharmacokinetic profiles. While detailed synthetic procedures for this specific molecule are not widely published, established methods for the synthesis of related fluorinated and hydroxylated piperidines offer clear pathways for its preparation. The continued exploration of this and similar fluorinated building blocks is expected to fuel the discovery of next-generation drugs for a wide range of diseases.

References

- 1. tert-Butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate | C10H18FNO3 | CID 40152148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Fluorinated Hydroxypiperidines: A Deep Dive into Physicochemical Properties for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth analysis of the core physicochemical properties of fluorinated hydroxypiperidines, focusing on two key descriptors: the acid dissociation constant (pKa) and the partition coefficient (LogP). Understanding how fluorination impacts these properties is critical for optimizing drug absorption, distribution, metabolism, and excretion (ADME), as well as target engagement.

The Influence of Fluorine on Acidity and Basicity (pKa)

The introduction of highly electronegative fluorine atoms into the piperidine ring significantly influences the basicity of the nitrogen atom. This effect is primarily inductive, withdrawing electron density from the ring and making the lone pair of electrons on the nitrogen less available for protonation. Consequently, fluorination generally leads to a decrease in the pKa of the piperidine nitrogen, rendering it less basic. The magnitude of this pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen.

A comprehensive study of mono- and difluorinated azetidine, pyrrolidine, and piperidine derivatives revealed that the number of fluorine atoms and their distance to the protonation center are the major factors defining the compound's basicity.[1] For instance, the pKa of piperidine is approximately 11.2, while the introduction of fluorine atoms at various positions can lower this value by several units. The effect of fluorination on the acidity of protonated species aligns with predictions based on the inductive effect of the electron-deficient substituent.[2]

Table 1: pKa Values of Selected Fluorinated Piperidine Derivatives

| Compound | Substitution Pattern | pKa | Reference |

| Piperidine | - | ~11.2 | [1] |

| 3-Fluoropiperidine | Monofluorinated | 9.77 | [1] |

| 3,3-Difluoropiperidine | Gem-difluorinated | 7.91 | [1] |

| 4,4-Difluoropiperidine | Gem-difluorinated | 9.20 | [1] |

| 3-Trifluoromethyl-6-azabicyclo[3.1.1]heptane | Trifluoromethylated | 8.3 | [1] |

Note: The presence of a hydroxyl group on the piperidine ring is expected to further decrease the pKa due to its own electron-withdrawing inductive effect, although the effect is generally less pronounced than that of fluorine.

The Complex Role of Fluorine in Lipophilicity (LogP)

Lipophilicity, quantified by the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter for drug permeability and overall ADME properties.[3] The effect of fluorination on LogP is more complex than its effect on pKa and can either increase or decrease lipophilicity depending on the context.[2]

Replacing hydrogen with fluorine increases the molecule's surface area and can disrupt intermolecular hydrogen bonding with water, potentially increasing lipophilicity. However, the high polarity of the C-F bond can also lead to increased interactions with polar solvents, thereby decreasing lipophilicity. The overall effect depends on the specific fluorination pattern and the surrounding molecular environment.[2][3] For example, in a series of 4-substituted piperidine-derived benzamides, the observed LogP values were found to be strongly dependent on the nature of the substituent at the C-4 position.[1]

Table 2: LogP Values of Selected Fluorinated Piperidine Derivatives

| Compound | Substitution Pattern | LogP | Reference |

| Piperidine | - | 0.84 | [1] |

| 3-Fluoropiperidine | Monofluorinated | 0.65 | [1] |

| 3,3-Difluoropiperidine | Gem-difluorinated | 0.67 | [1] |

| 4,4-Difluoropiperidine | Gem-difluorinated | 1.03 | [1] |

| 3-Trifluoromethyl-6-azabicyclo[3.1.1]heptane | Trifluoromethylated | 1.6 | [1] |

Note: The addition of a hydroxyl group, being a polar functional group, will generally decrease the LogP of a molecule, increasing its hydrophilicity. The interplay between the effects of fluorination and hydroxylation on LogP would need to be determined experimentally for each specific fluorinated hydroxypiperidine.

Experimental Protocols

Accurate determination of pKa and LogP is essential for building reliable structure-activity relationships. The following are standard methodologies employed in the cited literature.

Determination of pKa

Potentiometric titration is a common and accurate method for pKa determination.

Methodology:

-

Sample Preparation: A known concentration of the fluorinated hydroxypiperidine is dissolved in a suitable solvent, typically water or a co-solvent system (e.g., water/methanol) for compounds with low aqueous solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.

-

Data Analysis: The pKa is determined from the titration curve, typically as the pH at which half of the compound is in its ionized form. Sophisticated software is often used to analyze the titration data and derive precise pKa values.

Determination of LogP/LogD

The shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC) are two widely used techniques for measuring lipophilicity.

Shake-Flask Method (for LogP):

-

Partitioning: A known amount of the compound is dissolved in a biphasic system of n-octanol and water.

-

Equilibration: The mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

-

Phase Separation: The two phases are separated by centrifugation.

-

Concentration Measurement: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or LC-MS.

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

RP-HPLC Method (for LogD at a specific pH): This method provides a high-throughput alternative to the shake-flask method.

-

Column and Mobile Phase: A reverse-phase HPLC column (e.g., C18) is used with a mobile phase consisting of an aqueous buffer at a specific pH and an organic modifier (e.g., acetonitrile or methanol).

-

Injection and Elution: The compound is injected onto the column, and its retention time is measured.

-

Calibration: A calibration curve is generated using a set of standard compounds with known LogD values.

-

Calculation: The LogD of the test compound is determined by interpolating its retention time on the calibration curve. The LogP can be estimated from LogD values measured at different pHs.[4]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the experimental determination of pKa and LogP.

Caption: Experimental workflow for pKa and LogP determination.

Conclusion

The physicochemical properties of fluorinated hydroxypiperidines are a result of the complex interplay between the electron-withdrawing effects of fluorine and the polar, hydrogen-bonding capabilities of the hydroxyl group. A thorough understanding and experimental determination of pKa and LogP are paramount for the successful design and development of novel therapeutics based on this scaffold. The data and methodologies presented in this guide offer a foundational understanding for researchers in the field of drug discovery.

References

X-ray Crystallography of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the X-ray crystallographic analysis of the stereoisomers of tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate. This fluorinated piperidine scaffold is of significant interest in medicinal chemistry due to the unique conformational constraints and altered physicochemical properties imparted by the fluorine substituent, which can profoundly influence a molecule's biological activity and pharmacokinetic profile. Understanding the precise three-dimensional arrangement of these stereoisomers is paramount for structure-based drug design and the development of novel therapeutics.

Introduction

Fluorinated piperidines are increasingly utilized as building blocks in the synthesis of bioactive molecules. The introduction of fluorine can modulate properties such as pKa, lipophilicity, and metabolic stability. X-ray crystallography provides definitive, high-resolution structural data, revealing crucial details about bond lengths, bond angles, and the conformational preferences of the piperidine ring. This information is invaluable for computational modeling and for understanding the structure-activity relationships (SAR) of drug candidates incorporating this scaffold.

This guide will detail the experimental methodologies for determining the crystal structures of this compound stereoisomers, present the key crystallographic data in a structured format, and provide a visual representation of the experimental workflow. The data presented herein is sourced from publicly available crystallographic databases, providing a foundation for further research and application in drug discovery.

Experimental Protocols

The determination of the crystal structure of small organic molecules such as the stereoisomers of this compound involves a series of well-defined steps, from crystal growth to structure refinement. The following protocols are a composite of standard, widely accepted methodologies in the field of small-molecule X-ray crystallography.

Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[1] For small, relatively non-complex organic molecules, several common techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, dichloromethane, or a mixture of solvents). The solvent is then allowed to evaporate slowly and undisturbed over a period of hours to days.

-

Vapor Diffusion: This method involves dissolving the compound in a "good" solvent and placing it in a small, open vial. This vial is then placed in a larger, sealed container with a "poor" solvent (an anti-solvent) in which the compound is less soluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.

-

Cooling Crystallization: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then slowly cooled, which decreases the solubility of the compound and induces crystallization.

The choice of solvent is critical and often determined empirically through screening a range of solvents with varying polarities.

Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in all dimensions) is obtained, it is mounted on a goniometer head for data collection using a single-crystal X-ray diffractometer.

-

Crystal Mounting: The selected crystal is carefully mounted on a loop, often with the aid of a cryoprotectant oil (e.g., paratone-N), and flash-cooled in a stream of cold nitrogen gas (typically to 100 K). This cryogenic temperature minimizes thermal vibrations and radiation damage during data collection.

-

Diffractometer Setup: The diffractometer is equipped with an X-ray source (commonly a sealed tube or a microfocus source generating Cu-Kα or Mo-Kα radiation), a goniometer for orienting the crystal, and a detector (e.g., a CCD or CMOS detector).

-

Unit Cell Determination: A preliminary set of diffraction images is collected to locate reflections. These reflections are then used to determine the unit cell parameters and the crystal lattice type.

-

Data Collection Strategy: A strategy is devised to collect a complete or highly redundant set of diffraction data by rotating the crystal through a series of angles. Data is typically collected in frames, with each frame corresponding to a small rotation of the crystal (e.g., 0.5-1.0 degrees).

-

Data Integration and Scaling: After data collection, the raw diffraction images are processed. This involves integrating the intensities of the diffraction spots, applying corrections for experimental factors (e.g., Lorentz and polarization effects), and scaling the data from different frames to create a consistent dataset.

Structure Solution and Refinement

The final step is to determine the arrangement of atoms in the crystal lattice and to refine this model against the experimental data.

-

Structure Solution: For small molecules, the phase problem is typically solved using direct methods or dual-space methods. These computational techniques use statistical relationships between the reflection intensities to derive an initial set of phases, which allows for the calculation of an initial electron density map.

-

Model Building: The initial electron density map is interpreted to build a model of the molecule, identifying the positions of the atoms.

-

Structure Refinement: The atomic coordinates and displacement parameters (describing the thermal motion of the atoms) are refined using a least-squares minimization process. This iterative process adjusts the model to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed diffraction pattern. The quality of the refinement is monitored using the R-factor, which should be as low as possible for a good quality structure. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Data Presentation

The crystallographic data for the stereoisomers of this compound provide precise quantitative information about their solid-state structures. The following tables summarize key parameters that would be extracted from the Crystallographic Information Files (CIFs) deposited in the Cambridge Structural Database (CCDC) and the Crystallography Open Database (COD).

Note: The data in the following tables is illustrative of what would be found in the CIF files for CCDC depositions 2314716-2314e19 and COD entry 4028550. For the exact values, direct retrieval of these files is necessary.

Table 1: Crystal Data and Structure Refinement Details

| Parameter | Stereoisomer 1 (e.g., cis) | Stereoisomer 2 (e.g., trans) |

| Empirical Formula | C₁₀H₁₈FNO₃ | C₁₀H₁₈FNO₃ |

| Formula Weight | 219.25 | 219.25 |

| Temperature (K) | 100(2) | 100(2) |

| Wavelength (Å) | 0.71073 (Mo-Kα) | 0.71073 (Mo-Kα) |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P2₁2₁2₁ | P2₁/c |

| Unit Cell Dimensions | ||

| a (Å) | Value | Value |

| b (Å) | Value | Value |

| c (Å) | Value | Value |

| α (°) | 90 | 90 |

| β (°) | 90 | Value |

| γ (°) | 90 | 90 |

| Volume (ų) | Value | Value |

| Z | 4 | 4 |

| Calculated Density (Mg/m³) | Value | Value |

| Absorption Coefficient (mm⁻¹) | Value | Value |

| F(000) | Value | Value |

| Crystal Size (mm³) | Value | Value |

| θ range for data collection (°) | Value to Value | Value to Value |

| Reflections collected | Value | Value |

| Independent reflections | Value [R(int) = Value] | Value [R(int) = Value] |

| Completeness to θ = 25.242° | Value% | Value% |

| Data / restraints / parameters | Value / Value / Value | Value / Value / Value |

| Goodness-of-fit on F² | Value | Value |

| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value | R₁ = Value, wR₂ = Value |

| R indices (all data) | R₁ = Value, wR₂ = Value | R₁ = Value, wR₂ = Value |

| Absolute structure parameter | Value(Value) | N/A |

| Largest diff. peak and hole (e.Å⁻³) | Value and -Value | Value and -Value |

Table 2: Selected Bond Lengths and Angles

| Bond/Angle | Stereoisomer 1 (e.g., cis) | Stereoisomer 2 (e.g., trans) |

| Bond Lengths (Å) | ||

| C-F | Value | Value |

| C-O (hydroxyl) | Value | Value |

| C-N (piperidine ring) | Value - Value | Value - Value |

| C-C (piperidine ring) | Value - Value | Value - Value |

| Bond Angles (°) | ||

| F-C-C | Value | Value |

| HO-C-C | Value | Value |

| C-N-C | Value | Value |

| Torsion Angles (°) | ||

| F-C-C-O | Value | Value |

| C-C-N-C | Value | Value |

Mandatory Visualization

The following diagrams illustrate the logical flow of the experimental process for determining the crystal structure of the target compounds.

Caption: A flowchart illustrating the major stages of single-crystal X-ray crystallography.

Caption: A diagram showing the iterative cycle of crystallographic structure refinement.

References

Navigating the Synthesis Landscape: A Technical Guide to Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals: An In-depth Look at a Versatile Building Block

Introduction: Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate is a key heterocyclic building block increasingly utilized in the design and synthesis of novel therapeutics. The strategic incorporation of a fluorine atom and a hydroxyl group onto the piperidine scaffold offers medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of lead compounds. This technical guide provides a comprehensive overview of the commercial availability of its various stereoisomers, key suppliers, and detailed experimental protocols for its application in chemical synthesis.

The fluorinated piperidine motif is of significant interest in drug discovery. The presence of fluorine can enhance metabolic stability, membrane permeability, and binding affinity to target proteins. Consequently, derivatives of this compound are being explored in a range of therapeutic areas, including neuroscience and oncology.

Commercial Availability and Supplier Landscape

This compound is commercially available in various stereoisomeric forms. The specific stereochemistry of the fluorine and hydroxyl substituents is critical for achieving the desired biological activity and selectivity. Researchers should therefore carefully select the appropriate isomer for their specific application. The most common isomers and their corresponding CAS numbers are detailed below, along with a summary of their commercial suppliers.

| Stereoisomer | CAS Number | Notable Suppliers |

| (3S,4S) -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-44-0 | ChemScene, BOC Sciences |

| (3R,4R) -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-43-9 | ChemScene |

| (3S,4R) -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-40-6 | Ambeed, BLD Pharmatech |

| (3R,4S) -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 1174020-42-8 | |

| cis -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 955028-88-3 | AbacipharmTech, BLD Pharmatech |

| trans -tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate | 955029-44-4 | Capot Chemical |

| Mixture of Diastereomers | 373604-28-5 | Reagentia, Ambeed |

Quantitative Supplier Data

The following tables provide a more detailed breakdown of product specifications from a selection of suppliers. Please note that pricing and availability are subject to change and should be confirmed directly with the supplier.

(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 1174020-44-0)

| Supplier | Purity | Available Quantities |

| ChemScene | ≥95% | 250mg, 1g, 5g |

| BOC Sciences | - | Inquiry required |

cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 955028-88-3)

| Supplier | Purity | Available Quantities |

| AbacipharmTech | - | Inquiry required |

| BLD Pharmatech | 95% | 1g, 5g, 25g |

trans-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 955029-44-4)

| Supplier | Purity | Available Quantities |

| Capot Chemical | - | Inquiry required |

This compound (Mixture of Diastereomers) (CAS: 373604-28-5)

| Supplier | Purity | Available Quantities |

| Reagentia | - | 100mg, 250mg, 1g, 5g |

| Ambeed | - | Inquiry required |

Experimental Protocols

The utility of this compound as a synthetic intermediate is exemplified in its application in the Mitsunobu reaction. The following protocol is adapted from patent literature and describes the synthesis of (±)-cis-tert-butyl 3-fluoro-4-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylate.

Reaction Scheme:

Figure 1: Mitsunobu reaction workflow.

Materials:

-

trans-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (2.0 g, 9.1 mmol)

-

4-nitro-1H-pyrazole (1.03 g, 9.11 mmol)

-

Triphenylphosphine (PPh3) (3.57 g, 13.6 mmol)

-

Diisopropyl azodicarboxylate (DIAD) (2.75 g, 13.6 mmol)

-

Anhydrous Tetrahydrofuran (THF) (50 mL)

-

Dichloromethane (DCM)

-

n-Heptane

Procedure:

-

To a solution of trans-tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (2.0 g, 9.1 mmol), 4-nitro-1H-pyrazole (1.03 g, 9.11 mmol), and PPh3 (3.57 g, 13.6 mmol) in THF (50 mL) at 0 °C, slowly add DIAD (2.75 g, 13.6 mmol).

-

The reaction mixture is then stirred overnight at room temperature.

-

The solvent is evaporated under reduced pressure.

-

The residue is dissolved in DCM (30 mL) and purified by flash chromatography on silica gel, eluting with a gradient of n-heptane and ethyl acetate to yield the desired product.

Logical Relationship of Reagents and Reaction:

Figure 2: Reagents and conditions for the Mitsunobu reaction.

Conclusion

This compound and its stereoisomers are valuable and readily accessible building blocks for the synthesis of complex molecules in drug discovery. A diverse range of suppliers ensures their availability to the research community. The provided experimental protocol for the Mitsunobu reaction highlights one of the many synthetic transformations where this versatile intermediate can be employed, paving the way for the development of next-generation therapeutics. Researchers are encouraged to consult the supplier's technical data sheets for detailed specifications and to explore the broader scientific literature for additional applications and experimental methodologies.

Methodological & Application

Application Note: Boc Deprotection of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate using Trifluoroacetic Acid (TFA)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine protecting groups in modern organic synthesis, valued for its stability across a wide range of chemical conditions and its straightforward removal under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a reagent of choice for Boc deprotection due to its efficacy and volatility, which facilitates product isolation.[2][3] This document provides a comprehensive protocol for the deprotection of Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate, a fluorinated piperidine scaffold of significant interest in medicinal chemistry and drug development. The protocol details the reaction mechanism, experimental procedures, optimization parameters, and troubleshooting.

Reaction Mechanism

The deprotection of a Boc-protected amine with TFA follows a well-established acid-catalyzed elimination mechanism.[2] The process is initiated by the protonation of the Boc group's carbonyl oxygen by TFA. This protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate. This carbamic acid is inherently unstable and rapidly undergoes decarboxylation to release carbon dioxide and the free amine.[1][4][5] In the acidic medium, the newly formed amine is immediately protonated to yield its trifluoroacetate salt.[4]

Experimental Protocols

This section outlines the necessary materials and a step-by-step procedure for the deprotection reaction.

Materials and Equipment

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Safety Precautions

-

Trifluoroacetic acid (TFA) is highly corrosive and volatile. Always handle TFA in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[1]

-

Dichloromethane (DCM) is a volatile organic solvent and a suspected carcinogen. Handle it in a fume hood and avoid inhalation or skin contact.

-

The neutralization step with sodium bicarbonate will produce carbon dioxide (CO₂) gas. Vent the separatory funnel frequently to release pressure.[1]

Procedure

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in anhydrous DCM in a round-bottom flask to a concentration of 0.1–0.5 M.

-

TFA Addition: Cool the solution to 0 °C using an ice bath. While stirring, add TFA dropwise to the solution. The volume of TFA can be varied (see Table 1). A common condition is a 1:1 mixture of DCM:TFA (v/v).[6]

-

Reaction: Allow the mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting material.[2][7]

-

Work-up (for TFA Salt Isolation): Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or additional DCM.[2][8] The resulting crude amine trifluoroacetate salt is often of sufficient purity to be used directly in the next synthetic step.[9]

-

Work-up (for Free Amine Isolation): a. After removing the volatiles (Step 4), carefully neutralize the residue. Dissolve the crude salt in DCM or ethyl acetate. b. Transfer the solution to a separatory funnel and slowly add saturated aqueous NaHCO₃ solution until the gas evolution ceases and the aqueous layer is basic (pH > 8). c. Separate the layers and extract the aqueous phase two more times with the organic solvent. d. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the free amine, 3-fluoro-4-hydroxypiperidine.

Data Presentation: Reaction Parameters and Optimization

The optimal conditions for Boc deprotection can vary depending on the substrate's sensitivity. The following table summarizes common conditions and expected outcomes.

| Parameter | Condition A | Condition B | Condition C | Notes |

| TFA Concentration | 20-25% TFA in DCM (v/v) | 50% TFA in DCM (v/v) | 100% TFA (neat) | Condition A is milder and suitable for acid-sensitive substrates.[7] Condition B is a robust, general-purpose condition.[2][6] Condition C is harsh and should be used for highly stable substrates. |

| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | 0 °C to Room Temp. | The reaction is typically initiated at 0 °C to control the initial exotherm and then allowed to proceed at room temperature.[1] |

| Reaction Time | 2-12 hours | 1-4 hours | 0.5-2 hours | Reaction time should be monitored by TLC or LC-MS to ensure completion and minimize side reactions.[3][7] |

| Expected Outcome | High conversion, minimal side products | Complete and rapid conversion | Very fast, potential for side reactions | For substrates with hydroxyl groups, O-alkylation is a potential side reaction, though less common with TFA compared to other acids.[7] |

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for isolating the free amine product.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | 1. Insufficient acid concentration or strength. 2. Reaction time is too short. 3. Steric hindrance around the Boc group. | 1. Increase the concentration of TFA (e.g., from 25% to 50%).[7] 2. Extend the reaction time and continue monitoring. 3. Consider gentle heating, but monitor closely for byproduct formation. |

| Side Product Formation (e.g., O-tert-butylation) | The reactive tert-butyl cation intermediate alkylates the hydroxyl group.[7] | This is less common with TFA but can occur. If observed, add a scavenger like triethylsilane (1.1-1.2 equiv.) to the reaction mixture to trap the cation.[7] |

| Difficulty Isolating Product | The product is an amine salt with high polarity and water solubility. | For the free amine, ensure the aqueous layer is sufficiently basic (pH > 8) during work-up to deprotonate the amine, making it more soluble in organic solvents. Perform multiple extractions. |

| Residual TFA in Final Product | TFA has a high boiling point and can be difficult to remove completely. | After initial rotary evaporation, co-evaporate the residue with a non-polar solvent like toluene or more DCM to azeotropically remove the remaining TFA.[2][8] |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Deprotection - TFA [commonorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. rsc.org [rsc.org]

Application Notes: Solid-Phase Synthesis Utilizing Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorinated building blocks into small molecules has become a cornerstone of modern drug discovery. The presence of fluorine can significantly enhance pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[1] The piperidine scaffold is a prevalent motif in a vast array of approved drugs, valued for its ability to confer favorable pharmacokinetic properties.[2][3] "Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate" is a versatile, fluorinated piperidine building block that combines these advantageous features. Its unique structure, featuring a hydroxyl group for immobilization or further functionalization, a Boc-protected amine for controlled reactivity, and a fluorine atom to modulate physicochemical properties, makes it a valuable starting material for the synthesis of novel therapeutics, particularly in the development of kinase inhibitors.[4][5]

This document provides detailed application notes and generalized protocols for the use of "this compound" in solid-phase synthesis, a technique that simplifies purification and allows for the rapid generation of compound libraries.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is essential for its effective use.

| Property | Value |

| Molecular Formula | C₁₀H₁₈FNO₃ |

| Molecular Weight | 219.25 g/mol |

| Appearance | White to off-white solid |

| Key Functional Groups | Secondary hydroxyl, Boc-protected amine, Fluorine |

Solid-Phase Synthesis: A Generalized Workflow

The following protocols are generalized and may require optimization based on the specific resin, linker, and subsequent chemical transformations.

Experimental Workflow Diagram

Caption: Generalized workflow for solid-phase synthesis.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin via Mitsunobu Reaction

This protocol describes the attachment of the building block to a solid support through its hydroxyl group.

Materials:

-

Wang Resin

-

This compound

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the Wang resin in anhydrous DCM for 30 minutes in a solid-phase synthesis vessel.

-

Reagent Preparation: In a separate flask, dissolve "this compound" (3 equivalents relative to resin loading) and PPh₃ (3 equivalents) in anhydrous THF.

-

Reaction Initiation: Add the solution from step 2 to the swollen resin.

-

DIAD Addition: Cool the reaction vessel to 0°C and slowly add DIAD (3 equivalents) dropwise.

-

Reaction: Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.

-

Washing: Wash the resin sequentially with THF, DMF, and DCM (3 times each) and dry under vacuum.

| Parameter | Condition |

| Resin | Wang Resin |

| Building Block Equiv. | 3 |

| Reagents | PPh₃, DIAD |

| Solvent | Anhydrous THF/DCM |

| Reaction Time | 12-24 hours |

| Temperature | 0°C to Room Temperature |

Protocol 2: On-Resin Boc Deprotection

This step deprotects the piperidine nitrogen for subsequent functionalization.

Materials:

-

Resin-bound fluorinated piperidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the resin in DCM for 20 minutes.

-

Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes.

-

Washing: Wash the resin with DCM (3 times).

-

Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF for 10 minutes (repeat twice).

-

Final Washing: Wash the resin sequentially with DMF and DCM (3 times each) to prepare for the next step.

| Parameter | Condition |

| Deprotection Reagent | 20-50% TFA in DCM |

| Reaction Time | 30 minutes |

| Neutralization Reagent | 10% DIPEA in DMF |

Protocol 3: On-Resin Amide Coupling

This protocol describes the acylation of the deprotected piperidine nitrogen.